

Cross-resistance studies with AMG 900 and other chemotherapeutics.

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Compound of Interest

Compound Name: AMG 900

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AMG 900: Overcoming Chemotherapeutic Resistance in Cancer

A Comparative Guide for Researchers

The development of resistance to standard chemotherapeutic agents remains a significant hurdle in oncology. **AMG 900**, a potent, orally bioavailable, and selective pan-Aurora kinase inhibitor, has demonstrated significant promise in overcoming resistance to various established anticancer drugs. This guide provides a comprehensive comparison of **AMG 900**'s performance against other chemotherapeutics, supported by experimental data, detailed protocols, and pathway visualizations to inform preclinical and clinical research.

Performance of AMG 900 in Chemoresistant Cancers

AMG 900 exhibits potent antiproliferative activity across a wide range of tumor cell lines, including those that have developed resistance to conventional chemotherapies like taxanes and other Aurora kinase inhibitors.[1][2] Its mechanism of action, targeting Aurora kinases A, B, and C, which are crucial for mitotic progression, allows it to circumvent common resistance pathways.[2]

In Vitro Efficacy in Resistant Cell Lines

Studies have shown that **AMG 900** maintains its potency in cell lines with acquired resistance to other drugs. For instance, it is effective in tumor cells that overexpress P-glycoprotein (P-gp), a common mechanism of multidrug resistance (MDR).^[2]

Below is a summary of the half-maximal effective concentration (EC50) values for **AMG 900** in a panel of 26 human tumor cell lines, including those with known resistance to paclitaxel.

Cell Line	Tumor Type	P-gp Status	AMG 900 EC50 (nmol/L)
HCT-15	Colon	P-gp expressing	2.1
MES-SA/Dx5	Uterine Sarcoma	P-gp expressing	1.8
NCI/ADR-RES	Ovarian	P-gp expressing	1.6
NCI-H460-PTX	Lung	Paclitaxel-Resistant	1.5
PC-3	Prostate	-	0.7
DU 145	Prostate	-	1.1
LNCaP	Prostate	-	1.4
A549	Lung	-	1.6
HCT116	Colon	-	1.7
HeLa	Cervical	-	1.9
MDA-MB-231	Breast	-	2.0
OVCAR-3	Ovarian	-	2.2
SK-OV-3	Ovarian	-	2.3
A498	Kidney	-	2.4
U251	Glioblastoma	-	2.5
PANC-1	Pancreatic	-	2.6
MIA PaCa-2	Pancreatic	-	2.7
786-0	Kidney	-	2.8
SF-295	Glioblastoma	-	2.9
SNB-19	Glioblastoma	-	3.0
K-562	Leukemia	-	3.2
MOLT-4	Leukemia	-	3.5
HL-60	Leukemia	-	3.8

RPMI-8226	Multiple Myeloma	-	4.2
SR	Leukemia	-	4.8
LOX IMVI	Melanoma	-	5.3

Data compiled from Payton, M., et al. (2010). Preclinical Evaluation of **AMG 900**. Cancer Research, 70(23), 9846-9854.[\[1\]](#)[\[3\]](#)

Furthermore, **AMG 900** has demonstrated superior or comparable activity against other Aurora kinase inhibitors in certain resistant cell lines.

Cell Line	AMG 900 IC50 (nmol/L)	AZD1152 IC50 (nmol/L)	MK-0457 IC50 (nmol/L)	PHA-739358 IC50 (nmol/L)
HCT116	2	34	>1,000	118
HCT116 (AZD1152-resistant)	5	672	>1,000	150
HeLa	8	10	25	29
K-562	4	7	12	18
MV-4-11	3	5	10	15

Data compiled from Payton, M., et al. (2010). Preclinical Evaluation of **AMG 900**. Cancer Research, 70(23), 9846-9854.[\[3\]](#)

In Vivo Antitumor Activity in Multidrug-Resistant Xenograft Models

The efficacy of **AMG 900** has also been validated in in vivo models. In multidrug-resistant tumor xenografts, orally administered **AMG 900** significantly inhibited tumor growth.[\[1\]](#)[\[3\]](#)

Xenograft Model	Tumor Type	Resistance Profile	AMG 900 Treatment	Tumor Growth Inhibition (%)
MES-SA-Dx5	Uterine Sarcoma	Doxorubicin-Resistant (P-gp expressing)	15 mg/kg, b.i.d., 2 days/week	84
NCI-H460-PTX	Lung	Paclitaxel-Resistant	15 mg/kg, b.i.d., 2 days/week	66
MDA-MB-231 (F11) PTX-r	Breast	Paclitaxel-Resistant	15 mg/kg, b.i.d., 2 days/week	97

Data compiled from Payton, M., et al. (2010). Preclinical Evaluation of **AMG 900**. Cancer Research, 70(23), 9846-9854 and Bush, T. L., et al. (2013). **AMG 900**...potentiates the activity of microtubule-targeting agents. Molecular Cancer Therapeutics, 12(11), 2356-2366.[\[3\]](#)[\[4\]](#)

Experimental Protocols

Cell Proliferation Assay

This assay is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50) or the effective concentration that gives half-maximal response (EC50).

- Cell Seeding: Plate tumor cells in 96-well microplates at a density of 1,000 to 5,000 cells per well in a final volume of 100 μ L of complete growth medium.
- Compound Treatment: After 24 hours of incubation to allow for cell attachment, add serial dilutions of **AMG 900** or other chemotherapeutic agents to the wells. Include a vehicle control (e.g., DMSO).
- Incubation: Incubate the plates for a further 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
- Viability Assessment: Assess cell viability using a colorimetric assay such as the MTS assay or a fluorescence-based assay like the CyQUANT® Cell Proliferation Assay.

- **Data Analysis:** Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 or IC50 value.

Colony Formation Assay

This assay assesses the ability of single cells to undergo unlimited division and form colonies, a measure of clonogenic survival.

- **Cell Seeding:** Seed a low density of cells (e.g., 500-1000 cells) in 6-well plates.
- **Drug Treatment:** Treat the cells with various concentrations of **AMG 900** or other drugs for 24-48 hours.
- **Recovery:** Remove the drug-containing medium, wash the cells with PBS, and add fresh drug-free medium.
- **Colony Growth:** Incubate the plates for 10-14 days to allow for colony formation.
- **Staining and Counting:** Fix the colonies with methanol and stain with crystal violet. Count the number of colonies (typically defined as containing >50 cells).
- **Analysis:** Calculate the plating efficiency and survival fraction for each treatment group relative to the untreated control.

Tumor Xenograft Studies in Mice

These in vivo studies evaluate the antitumor efficacy of a compound in a living organism.

- **Tumor Cell Implantation:** Subcutaneously inject a suspension of human tumor cells (e.g., 5×10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
- **Tumor Growth:** Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
- **Treatment Administration:** Randomize the mice into treatment and control groups. Administer **AMG 900** or other chemotherapeutics orally or via another appropriate route according to the specified dosing schedule. The control group receives the vehicle.

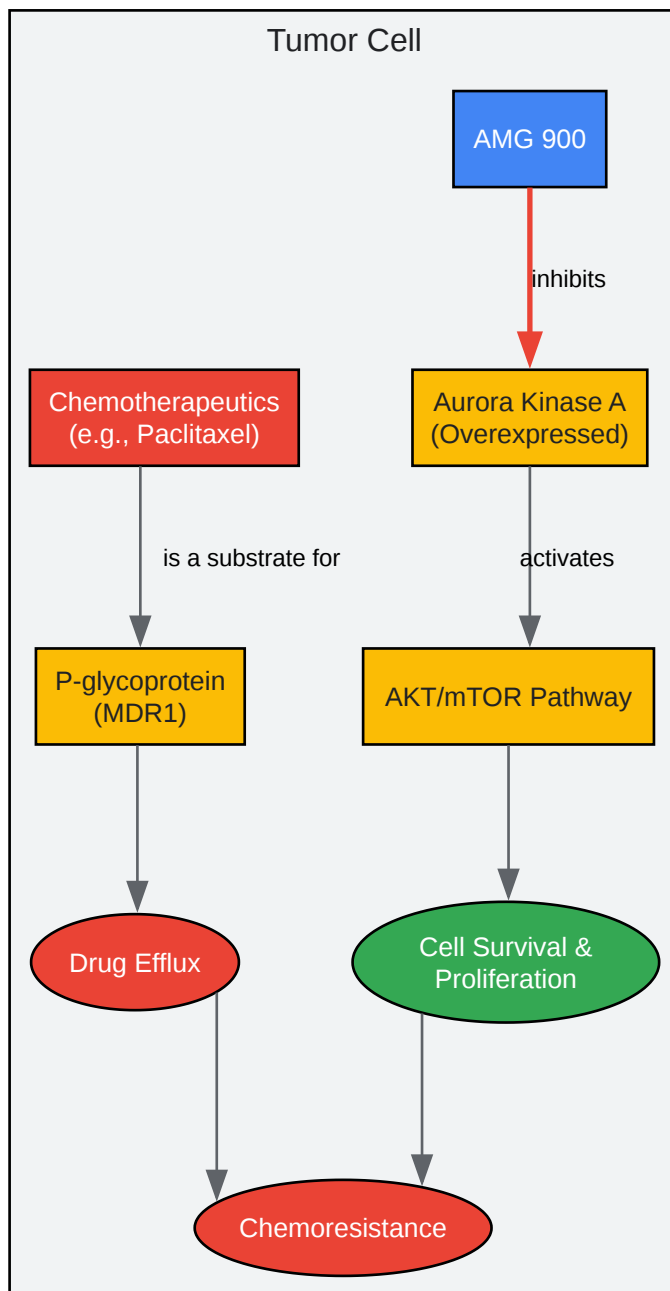
- Tumor Measurement: Measure the tumor volume (e.g., using calipers) two to three times a week.
- Efficacy Endpoint: Continue the treatment for a defined period or until the tumors in the control group reach a predetermined size.
- Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

Visualizing Mechanisms of Action and Experimental Design

Signaling Pathways in Chemoresistance

Overexpression of Aurora Kinase A can lead to chemoresistance through the activation of downstream survival pathways like AKT/mTOR.[5][6] **AMG 900**, by inhibiting Aurora Kinases, can prevent this signaling cascade. Additionally, **AMG 900** is not a substrate for P-glycoprotein, a key efflux pump that confers multidrug resistance, allowing it to be effective in P-gp overexpressing tumors.[2]

Signaling Pathways in Chemoresistance and AMG 900 Intervention

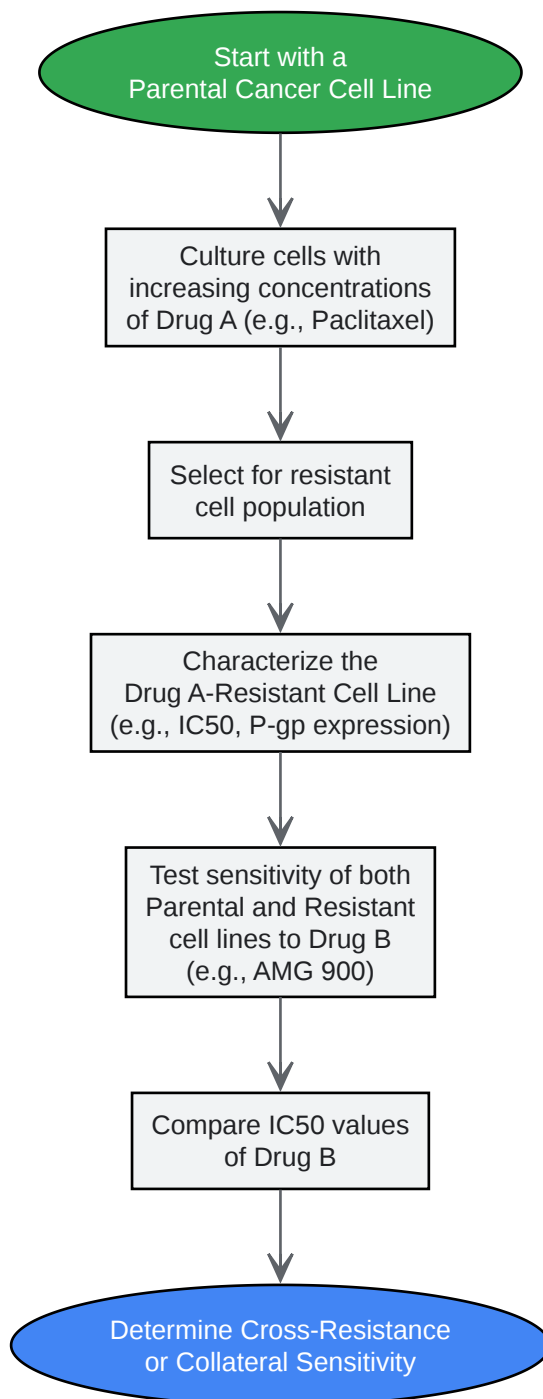
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Caption: **AMG 900** circumvents chemoresistance by inhibiting Aurora Kinase A and avoiding P-gp efflux.

Experimental Workflow for Cross-Resistance Studies

A typical workflow to assess cross-resistance involves developing a resistant cell line and then testing its sensitivity to a panel of other drugs.

Experimental Workflow for Cross-Resistance Assessment



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Caption: A stepwise process for evaluating cross-resistance between two therapeutic agents.

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